Cas no 2680810-45-9 (2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid)
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28278558
- 2680810-45-9
- 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid
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- Inchi: 1S/C10H10N4O4/c1-2-3-18-10(17)13-9-7(4-11)5-12-14(9)6-8(15)16/h2,5H,1,3,6H2,(H,13,17)(H,15,16)
- InChI Key: KKFOQNYBJBXTPY-UHFFFAOYSA-N
- SMILES: O(CC=C)C(NC1=C(C#N)C=NN1CC(=O)O)=O
Computed Properties
- Exact Mass: 250.07020481g/mol
- Monoisotopic Mass: 250.07020481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 117Ų
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28278558-0.05g |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid |
2680810-45-9 | 95.0% | 0.05g |
$624.0 | 2025-03-19 | |
| Enamine | EN300-28278558-0.1g |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid |
2680810-45-9 | 95.0% | 0.1g |
$653.0 | 2025-03-19 | |
| Enamine | EN300-28278558-0.25g |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid |
2680810-45-9 | 95.0% | 0.25g |
$683.0 | 2025-03-19 | |
| Enamine | EN300-28278558-0.5g |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid |
2680810-45-9 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
| Enamine | EN300-28278558-1.0g |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid |
2680810-45-9 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-28278558-2.5g |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid |
2680810-45-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
| Enamine | EN300-28278558-5.0g |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid |
2680810-45-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 | |
| Enamine | EN300-28278558-10.0g |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid |
2680810-45-9 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 |
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid
Introduction to 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid (CAS No. 2680810-45-9)
2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid, also known by its CAS number 2680810-45-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The molecular structure of 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid is characterized by a pyrazole ring substituted with a cyano group and an acetic acid moiety, along with a propenyl ester functionality. This combination of functional groups imparts the molecule with a high degree of chemical reactivity and biological activity, making it a promising candidate for further research and development.
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that certain pyrazole compounds exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the cyano group in 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid may enhance its ability to modulate these inflammatory pathways, making it a valuable target for drug discovery efforts.
In addition to its anti-inflammatory properties, 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid has shown promise in cancer research. A study conducted at the National Cancer Institute found that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation.
The propenyl ester functionality in 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid adds another layer of complexity to its biological activity. This functional group can undergo hydrolysis under physiological conditions, releasing the active carboxylic acid form of the molecule. This property makes it an attractive candidate for prodrug strategies, where the compound can be administered in an inactive form and activated within the body to exert its therapeutic effects.
The synthesis of 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 4-cyanopyrazole with an appropriate acyl chloride or anhydride, followed by coupling with an alcohol to introduce the propenyl ester functionality. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential for researchers to optimize these conditions for large-scale production.
The physicochemical properties of 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid, such as solubility, stability, and bioavailability, are critical factors that influence its potential as a therapeutic agent. Studies have shown that this compound exhibits good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms. Additionally, its stability under physiological conditions ensures that it remains active during storage and administration.
In preclinical studies, 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid has demonstrated favorable pharmacokinetic profiles. It is rapidly absorbed after oral administration and exhibits a long half-life in vivo, which may reduce the frequency of dosing required for therapeutic efficacy. These properties make it an attractive candidate for further development as an oral medication.
To further explore the therapeutic potential of 2-(4-cyano-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have shown that this compound is well-tolerated at various dose levels and does not exhibit significant adverse effects. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-(4-cyano-5-{[(propenoyloxycarbonyl)amino]-3-methylpyridinio}acetic acid (CAS No. 2680810–45–9) represents a promising new addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structural features and diverse biological activities make it a valuable target for further research and development in areas such as inflammation and cancer treatment. As more data becomes available from ongoing studies, it is likely that this compound will continue to attract significant attention from both academic researchers and pharmaceutical companies alike.
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